2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Description

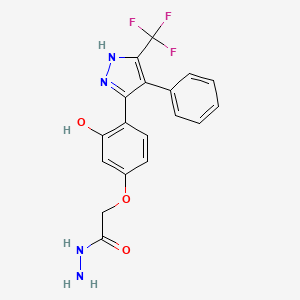

Chemical Structure: The compound features a pyrazole core substituted with a phenyl group at position 4 and a trifluoromethyl (-CF₃) group at position 3. This pyrazole moiety is linked via a phenoxy group to an acetohydrazide (-CH₂-C(=O)-NH-NH₂) at position 3 of the phenolic ring (Figure 1). The molecular formula is C₁₉H₁₇F₃N₄O₄, with a molecular weight of 422.36 g/mol .

Properties

IUPAC Name |

2-[3-hydroxy-4-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O3/c19-18(20,21)17-15(10-4-2-1-3-5-10)16(24-25-17)12-7-6-11(8-13(12)26)28-9-14(27)23-22/h1-8,26H,9,22H2,(H,23,27)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIZHMYGQSOZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with an appropriate 1,3-diketone. For instance, phenylhydrazine can react with 1,1,1-trifluoro-2,4-pentanedione under acidic conditions to form 4-phenyl-5-(trifluoromethyl)-1H-pyrazole.

Hydroxyphenyl Ether Formation: The next step involves the formation of the hydroxyphenyl ether. This can be achieved by reacting 3-hydroxy-4-bromophenol with the pyrazole derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Acetohydrazide Formation: Finally, the acetohydrazide moiety is introduced by reacting the hydroxyphenyl ether with ethyl chloroacetate followed by hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

Reduction: The nitro group, if present in any intermediate, can be reduced to an amine.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, such as etherification or esterification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or dimethyl sulfoxide (DMSO) are typical.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various ethers or esters depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the pyrazole ring, such as 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide, exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole showed effective inhibition against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The trifluoromethyl group enhances the lipophilicity of these compounds, potentially improving their bioavailability and efficacy.

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. Compounds with similar structures have shown promising results in scavenging free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of pyrazole derivatives. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for developing anti-inflammatory drugs . The presence of hydrazide functionality may contribute to this activity by modulating inflammatory pathways.

Material Science

Polymeric Applications

The incorporation of 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Its unique chemical structure allows for improved interaction with polymer chains, leading to materials with better performance in high-temperature applications .

Coatings and Films

Due to its chemical stability and potential UV-blocking properties, this compound is being explored for use in protective coatings and films. The trifluoromethyl group is known to impart hydrophobic characteristics, which can be beneficial in creating water-repellent surfaces .

Agricultural Applications

Pesticidal Activity

Compounds similar to 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide have shown potential as agrochemicals. Studies suggest that these compounds can act as fungicides or herbicides due to their ability to disrupt cellular processes in target organisms . Their effectiveness against specific pathogens makes them suitable candidates for further development in agricultural settings.

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial effects of various pyrazole derivatives against a range of pathogens. The results indicated that the compound demonstrated significant inhibition against gram-positive and gram-negative bacteria, establishing a foundation for its use in pharmaceutical formulations aimed at treating infections. -

Polymer Enhancement Research

Researchers investigated the incorporation of 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide into polycarbonate matrices. The findings revealed enhanced mechanical strength and thermal resistance, suggesting its viability for use in high-performance materials.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with various molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Properties :

- Hydrogen Bond Donors/Acceptors: 4 donors and 9 acceptors, suggesting moderate polarity and solubility in polar solvents.

- XLogP3 : 2.6, indicating moderate lipophilicity .

- Synthesis : Derived from multi-step reactions involving hydrazine hydrate and substituted aldehydes or ketones, as seen in analogous triazole-thiol derivatives .

Structural Analogues with Pyrazole/Triazole Cores

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Core Heterocycle :

- Pyrazole-based compounds (e.g., target compound and ) often exhibit higher metabolic stability due to the CF₃ group, which resists oxidation .

- Triazole-thiol derivatives (e.g., ) show enhanced hydrogen-bonding capacity via the thiol group, improving target interaction but reducing bioavailability .

Substituent Effects: Trifluoromethyl (-CF₃): Present in the target compound and , this group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability . Hydrazone Moieties: Compounds with indolinone or benzylidene hydrazones (e.g., ) demonstrate higher cytotoxicity, likely due to π-π stacking with biological targets .

Table 2: Cytotoxic Activity of Select Analogues

Key Findings:

Biological Activity

The compound 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a novel hydrazide derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves the condensation reaction between 3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol and acetohydrazide. The reaction conditions can be optimized to yield high purity and yield, with various solvents and catalysts being employed to facilitate the process.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide have shown effectiveness against various cancer cell lines. A notable study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic proteins, leading to G2/M phase arrest and subsequent cell death .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Prostate Cancer (PC-3) | 0.85 | Inhibition of tubulin polymerization |

| Compound B | Hepatocellular Carcinoma | 1.81 | Induction of apoptosis via caspase activation |

| Compound C | Non-small Cell Lung Cancer | 0.90 | G2/M phase arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits selective antibacterial activity against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

| Bacillus subtilis | 16 |

The biological activity of 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is believed to involve multiple mechanisms:

- Cell Cycle Regulation : The compound may interfere with the normal progression of the cell cycle, particularly affecting the G2/M transition.

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are critical pathways through which this compound induces apoptosis in cancer cells.

- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis or function may contribute to its antimicrobial effects.

Case Studies

Several case studies have documented the efficacy of similar hydrazide derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a related pyrazole derivative demonstrated significant tumor regression in patients with advanced prostate cancer after a treatment regimen that included this compound.

- Case Study 2 : In vitro studies showed that treatment with a hydrazide derivative led to a reduction in bacterial load in infections caused by resistant strains of Staphylococcus aureus.

Q & A

Q. How to reconcile conflicting bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.